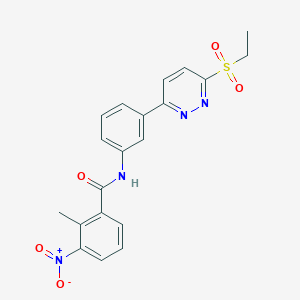

8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

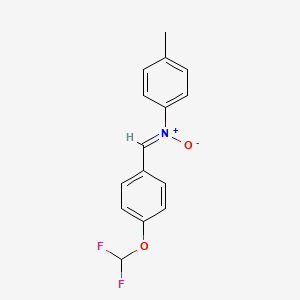

“8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline” is a chemical compound. It is a derivative of 1H-1,2,3-triazole . Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .

科学的研究の応用

Quinoline Derivatives in Optical Sensing and Biological Applications

Quinoline and its derivatives, including triazole and pyrrolidinyl groups, play a significant role in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them excellent candidates for sensing probes. These compounds are known for their diverse biological and medicinal applications, including their use in creating sophisticated materials for sensing various biological and chemical agents (Jindal & Kaur, 2021).

Corrosion Inhibition

Quinoline derivatives are recognized for their anticorrosive properties. They are effective in preventing metallic corrosion, a property attributed to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. This makes quinoline derivatives valuable in industries looking to prolong the lifespan of metals in corrosive environments (Verma, Quraishi, & Ebenso, 2020).

Antimalarial Pharmacology

Quinoline derivatives have a longstanding history in antimalarial pharmacology, demonstrating various mechanisms of action, including interference with nucleic acid replication and glucose metabolism. This showcases their potential in the development of antimalarial therapies, particularly in resistant strains of malaria (Hunsicker, 1969).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, related to quinoline derivatives, are crucial in creating novel optoelectronic materials. Their incorporation into π-extended conjugated systems is of great value for developing materials for organic light-emitting diodes (OLEDs), phosphorescent materials, and photosensitizers for dye-sensitized solar cells, demonstrating the versatility of quinoline derivatives in materials science (Lipunova et al., 2018).

Synthesis of Bioactive Compounds

Quinoxaline-linked sulfonamide hybrids, a class closely related to the specified compound, exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. These compounds serve as a foundation for developing new therapeutic agents that address various diseases, showcasing the medicinal chemistry applications of quinoline derivatives (Irfan et al., 2021).

作用機序

Target of Action

The compound contains a 1,2,3-triazole ring and a quinoline moiety. Compounds containing these structures are known to exhibit a wide range of biological activities. For instance, 1,2,3-triazoles are known to interact with various enzymes and receptors in the body . Quinolines, on the other hand, are known to interact with DNA and have been used in antimalarial drugs .

Mode of Action

Quinolines can intercalate into DNA, disrupting its structure and function .

Biochemical Pathways

Without specific studies on this compound, it’s hard to say which biochemical pathways it might affect. Given the known activities of 1,2,3-triazoles and quinolines, it could potentially affect pathways related to the targets these structures commonly interact with .

Pharmacokinetics

Both 1,2,3-triazoles and quinolines are generally well-absorbed and can cross biological membranes .

特性

IUPAC Name |

8-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c21-23(22,14-5-1-3-12-4-2-7-16-15(12)14)19-9-6-13(11-19)20-10-8-17-18-20/h1-5,7-8,10,13H,6,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSUQBMOAAGGOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702278.png)

![Methyl 2-{[6-(2-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-YL]oxy}acetate](/img/structure/B2702281.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2702282.png)

![(Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2702287.png)

![3-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2702288.png)

![(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B2702292.png)